molecular formula C10H18OS2 B14402904 5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione CAS No. 88328-82-9

5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione

Cat. No.: B14402904
CAS No.: 88328-82-9
M. Wt: 218.4 g/mol
InChI Key: RJVTVRUHLKPEKG-UHFFFAOYSA-N
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Description

5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an ethoxy group and a thiolane ring with four methyl groups, making it a compound of interest in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylthiolane with ethyl alcohol in the presence of a catalyst to introduce the ethoxy group. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiolane derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione involves its interaction with molecular targets through its functional groups. The ethoxy group and the thiolane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylthiolane: Lacks the ethoxy group, making it less versatile in certain reactions.

    5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

Uniqueness

5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione is unique due to the presence of the ethoxy group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

88328-82-9

Molecular Formula

C10H18OS2

Molecular Weight

218.4 g/mol

IUPAC Name

5-ethoxy-2,2,4,4-tetramethylthiolane-3-thione

InChI

InChI=1S/C10H18OS2/c1-6-11-8-9(2,3)7(12)10(4,5)13-8/h8H,6H2,1-5H3

InChI Key

RJVTVRUHLKPEKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(=S)C(S1)(C)C)(C)C

Origin of Product

United States

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